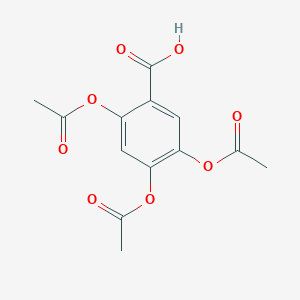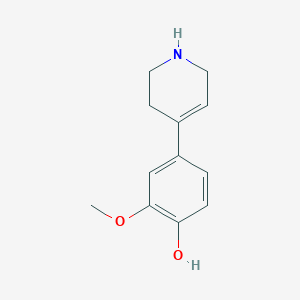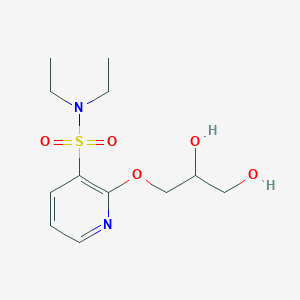
2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide is a chemical compound with a unique structure that includes a pyridine ring, a sulfonamide group, and a dihydroxypropoxy side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with diethylamine and 2,3-dihydroxypropyl ether. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropoxy group may yield ketones, while reduction of the sulfonamide group may produce primary or secondary amines.
科学的研究の応用
2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The dihydroxypropoxy side chain may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its action include inhibition of enzyme activity and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane: Similar in having dihydroxypropoxy groups but differs in the core structure.
N1-(3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl) Iohexol: Shares the dihydroxypropoxy group but has a different functional group arrangement.
Uniqueness
2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide is unique due to its combination of a pyridine ring, sulfonamide group, and dihydroxypropoxy side chain. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
95113-62-5 |
|---|---|
分子式 |
C12H20N2O5S |
分子量 |
304.36 g/mol |
IUPAC名 |
2-(2,3-dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C12H20N2O5S/c1-3-14(4-2)20(17,18)11-6-5-7-13-12(11)19-9-10(16)8-15/h5-7,10,15-16H,3-4,8-9H2,1-2H3 |
InChIキー |
TXZXPFKTLUSTPV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)S(=O)(=O)C1=C(N=CC=C1)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



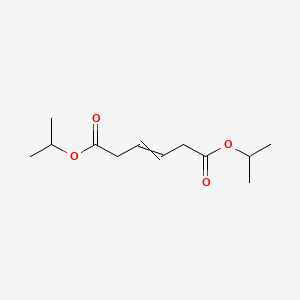
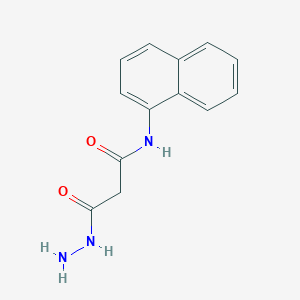
![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)
![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364590.png)
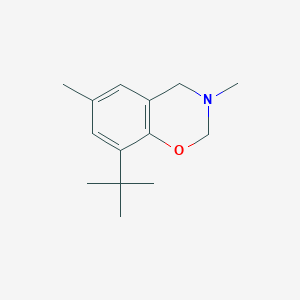
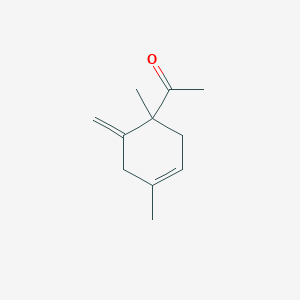
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
